molecular formula C28H40O9 B12411250 Medroxy Progesterone17-O-beta-D-glucuronide-d3

Medroxy Progesterone17-O-beta-D-glucuronide-d3

Cat. No.: B12411250
M. Wt: 523.6 g/mol
InChI Key: XNYBSDCSKDUZNA-LFLAKFCKSA-N
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Description

Medroxy Progesterone17-O- is a synthetic progestin derived from 17-hydroxyprogesterone. It is commonly used in various medical applications, including hormone replacement therapy, contraception, and treatment of certain cancers. This compound is known for its potent progestogenic activity, which mimics the effects of natural progesterone in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Medroxy Progesterone17-O- involves several steps, starting from 17α-hydroxyprogesterone. One common method includes the acetylation of 17α-hydroxyprogesterone to form 17α-acetoxyprogesterone, followed by methylation at the 6α position to yield Medroxy Progesterone17-O- . The reaction conditions typically involve the use of acetic anhydride and a methylating agent under controlled temperature and pressure.

Industrial Production Methods

Industrial production of Medroxy Progesterone17-O- often employs a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, with stringent quality control measures. The use of advanced technologies such as continuous flow reactors and automated systems ensures consistent production .

Chemical Reactions Analysis

Types of Reactions

Medroxy Progesterone17-O- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Medroxy Progesterone17-O- with modified pharmacological properties. These derivatives are often used in further research and development of new therapeutic agents .

Scientific Research Applications

Medroxy Progesterone17-O- has a wide range of scientific research applications:

Mechanism of Action

Medroxy Progesterone17-O- exerts its effects by binding to the progesterone receptor, a nuclear hormone receptor that regulates gene expression. Upon binding, it induces a conformational change in the receptor, allowing it to interact with specific DNA sequences and modulate the transcription of target genes. This leads to various physiological effects, including the transformation of the endometrium from a proliferative to a secretory state, inhibition of ovulation, and suppression of gonadotropin release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Medroxy Progesterone17-O- is unique due to its high potency and specific binding affinity for the progesterone receptor. Compared to other similar compounds, it has a longer half-life and more pronounced effects on the endometrium and ovulation .

Properties

Molecular Formula

C28H40O9

Molecular Weight

523.6 g/mol

IUPAC Name

(2R,4S,5S,6R)-6-[[(6S,8S,9S,10R,13S,14S,16R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C28H40O9/c1-12-9-15-16(27(3)7-5-14(30)10-17(12)27)6-8-28(4)18(15)11-19(20(28)13(2)29)36-26-23(33)21(31)22(32)24(37-26)25(34)35/h10,12,15-16,18-24,26,31-33H,5-9,11H2,1-4H3,(H,34,35)/t12-,15+,16-,18-,19+,20?,21-,22?,23-,24+,26+,27+,28-/m0/s1/i1D3

InChI Key

XNYBSDCSKDUZNA-LFLAKFCKSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2C[C@H](C3C(=O)C)O[C@H]4[C@H]([C@H](C([C@@H](O4)C(=O)O)O)O)O)C)[C@@]5(C1=CC(=O)CC5)C

Canonical SMILES

CC1CC2C(CCC3(C2CC(C3C(=O)C)OC4C(C(C(C(O4)C(=O)O)O)O)O)C)C5(C1=CC(=O)CC5)C

Origin of Product

United States

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